3-[2-(Dimethylamino)ethoxy]benzaldehyde
Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-[2-(Dimethylamino)ethoxy]benzaldehyde” were not found, it’s worth noting that the synthesis of similar molecules often involves metal-catalyzed reactions . These reactions play a crucial role in the synthesis of antidepressant molecules, which may share structural motifs with our compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with an aldehyde group (C=O) and a 2-(dimethylamino)ethoxy group attached to it . The empirical formula is C11H15NO2, and the molecular weight is 193.24 .Physical And Chemical Properties Analysis
“this compound” is a solid compound . The empirical formula is C11H15NO2, and the molecular weight is 193.24 .Scientific Research Applications
Chemical Synthesis and Molecular Structures :
- Iminium salts can be synthesized using 4-(Dimethylamino)benzaldehyde, exhibiting selective alkylation and prone to hydrolysis. This has implications for chemical synthesis and structural analysis (Froschauer et al., 2013).
- Novel vanillin-chalcones and pyrazole derivatives synthesized from 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde have shown promising antifungal properties (Illicachi et al., 2017).
- The synthesis of various benzaldehyde derivatives, including 4-(Dimethylamino)benzaldehyde, has been explored for potential applications in organic chemistry and material science (Huang, 2009).
Catalysis and Asymmetric Synthesis :
- 4-(Dimethylamino)benzaldehyde has been used in catalytic processes to synthesize specific compounds, indicating its role in facilitating chemical reactions (Qiu-jin, 2010).
- In the context of asymmetric synthesis, this compound has been utilized to understand the mechanisms of enantioselectivity and reaction rates in organic synthesis (Yamakawa & Noyori, 1999).
Photophysical Studies and Charge Transfer Reactions :
- The photophysical behavior of related compounds has been studied, revealing insights into charge transfer reactions and molecular interactions, which are crucial in the field of photochemistry (Samanta et al., 2010).
Corrosion Inhibition :
- Derivatives of 4-(Dimethylamino)benzaldehyde have been investigated as corrosion inhibitors, displaying high efficiency and revealing the compound's potential in material protection and industrial applications (Singh et al., 2016).
Synthesis of Antioxidants and Pharmacological Agents :
- Synthesis of novel antioxidants and investigation of their properties have been conducted using related compounds, indicating potential applications in pharmaceuticals and health sciences (Wijtmans et al., 2004).
Antibacterial Properties :
- Schiff base compounds synthesized from 4-(dimethylamino)benzaldehyde have demonstrated significant antibacterial activity, suggesting their use in developing new antimicrobial agents (Al-Rufaie, 2017).
Safety and Hazards
properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)6-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVOGNNUHYBUHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445341 | |
Record name | 3-[2-(dimethylamino)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81068-25-9 | |
Record name | 3-[2-(dimethylamino)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[2-(Dimethylamino)ethoxy]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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